3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
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Overview
Description
2-Chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that features a combination of benzyl, triazole, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] sulfide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the thienyl group via a substitution reaction. The final step often involves the attachment of the benzyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
2-Chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] sulfide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] sulfide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can interact with biological molecules through hydrogen bonding or hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] ether
- 2-Chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] amine
Uniqueness
The uniqueness of 2-chloro-6-fluorobenzyl [4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] sulfide lies in its specific combination of functional groups, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C15H13ClFN3S2 |
---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C15H13ClFN3S2/c1-2-20-14(13-7-4-8-21-13)18-19-15(20)22-9-10-11(16)5-3-6-12(10)17/h3-8H,2,9H2,1H3 |
InChI Key |
ALXKAQBBSQWMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CS3 |
Origin of Product |
United States |
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